

A Spectroscopic Comparative Analysis of 2-Chloronicotinoyl Chloride and Its Analogues

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloronicotinoyl chloride**

Cat. No.: **B127935**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Chloronicotinoyl chloride** and its key analogues: Nicotinoyl chloride, 6-Chloronicotinoyl chloride, 2-Fluoronicotinoyl chloride, and 2-Bromonicotinoyl chloride. This objective analysis, supported by experimental data, aims to facilitate compound identification, characterization, and selection in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Chloronicotinoyl chloride** and its analogues.

¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR chemical shifts provide information about the electronic environment of the protons in a molecule.

Compound	Solvent	Chemical Shift (ppm)
2-Chloronicotinoyl chloride	DMSO-d6	8.583 (d), 8.256 (d), 7.574 (t) [1]
Nicotinoyl chloride hydrochloride	DMSO-d6	Data available, specific shifts not fully detailed in search results.
6-Chloronicotinoyl chloride	-	No specific ¹ H NMR data found in search results.
2-Fluoronicotinoyl chloride	-	No specific ¹ H NMR data found in search results.
2-Bromonicotinoyl chloride	-	No specific ¹ H NMR data found in search results.

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic and structural environment.

Compound	Solvent	Chemical Shift (ppm)
2-Chloronicotinoyl chloride	-	Data available, specific shifts not fully detailed in search results. [2]
Nicotinoyl chloride hydrochloride	-	Data available, specific shifts not fully detailed in search results.
6-Chloronicotinoyl chloride	-	No specific ^{13}C NMR data found in search results.
2-Fluoronicotinoyl chloride	-	No specific ^{13}C NMR data found in search results.
2-Bromonicotinoyl chloride	-	No specific ^{13}C NMR data found in search results.

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule. A key characteristic of acyl chlorides is a strong C=O stretching vibration at a high frequency.

Compound	Technique	Key Absorption Bands (cm ⁻¹)
2-Chloronicotinoyl chloride	-	Data available, specific peak values not fully detailed in search results.
Nicotinoyl chloride hydrochloride	-	Data available, specific peak values not fully detailed in search results.
6-Chloronicotinoyl chloride	-	No specific IR data found in search results.
2-Fluoronicotinoyl chloride	-	No specific IR data found in search results.
2-Bromonicotinoyl chloride	-	No specific IR data found in search results.

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Compound	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
2-Chloronicotinoyl chloride	176.00[3]	140, 112, 142[3]
Nicotinoyl chloride	141.56	106 (base peak)
6-Chloronicotinoyl chloride	176.00	140, 112, 142
2-Fluoronicotinoyl chloride	159.55[4]	No specific MS data found in search results.
5-Bromonicotinoyl chloride	220.45	No specific MS data found in search results.

Experimental Protocols

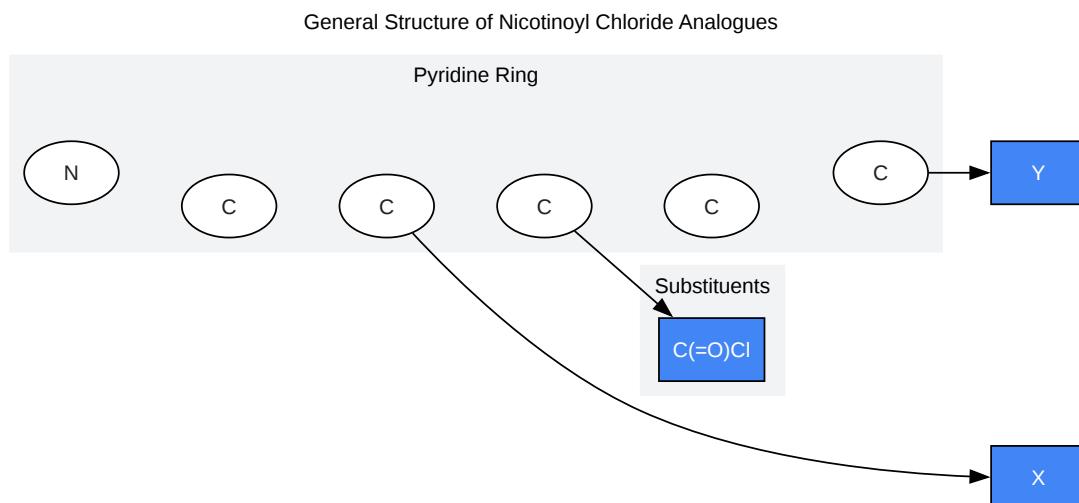
The following are general experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and the specific sample being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Data Acquisition: The NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H NMR).
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, a small amount is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
- Data Acquisition: The FTIR spectrometer scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and records the absorbance of the sample.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

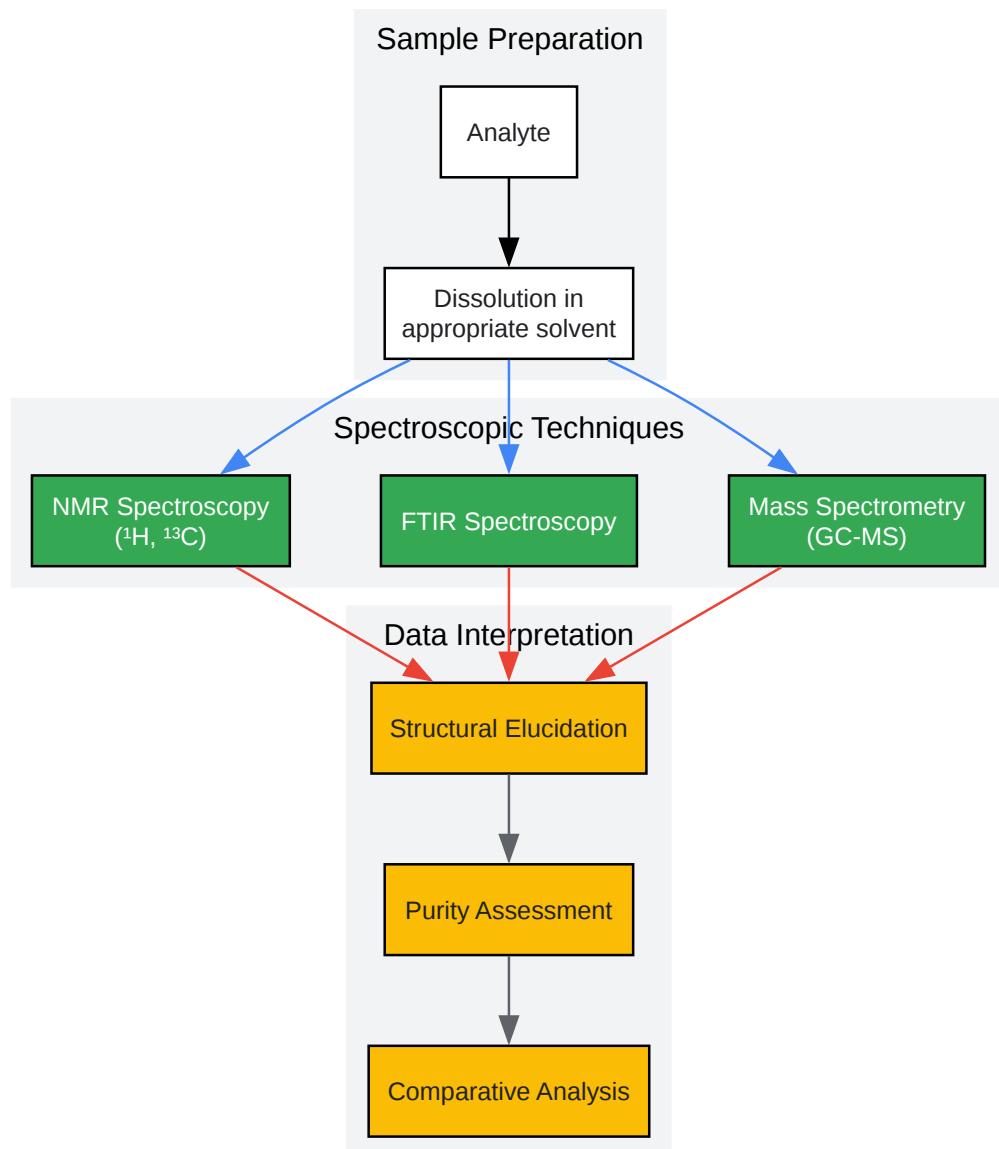

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The sample is dissolved in a volatile solvent.
- Gas Chromatography: The sample solution is injected into the GC, where it is vaporized and separated into its components as it passes through a capillary column.

- Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

General Structure of Nicotinoyl Chloride and its Analogues



[Click to download full resolution via product page](#)

Caption: General chemical structure of the compared nicotinoyl chloride analogues.

Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloronicotinyl chloride(49609-84-9) ^1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloronicotinyl chloride(49609-84-9) ^{13}C NMR spectrum [chemicalbook.com]
- 3. 2-Chloronicotinoyl chloride | C₆H₃Cl₂NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoronicotinoyl chloride [oakwoodchemical.com]
- To cite this document: BenchChem. [A Spectroscopic Comparative Analysis of 2-Chloronicotinoyl Chloride and Its Analogues]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127935#spectroscopic-comparison-of-2-chloronicotinoyl-chloride-and-its-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com